molecular formula C11H9N5S B13864748 3-(4-(1H-pyrrol-1-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-(1H-pyrrol-1-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Katalognummer: B13864748
Molekulargewicht: 243.29 g/mol
InChI-Schlüssel: IPUAXEIOGBSGKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(1H-pyrrol-1-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyrrole ring, a pyridine ring, and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(1H-pyrrol-1-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule .

Wirkmechanismus

The mechanism of action of 3-(4-(1H-pyrrol-1-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrrole, pyridine, and thiadiazole rings, such as:

Uniqueness

What sets 3-(4-(1H-pyrrol-1-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine apart is its unique combination of rings and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H9N5S

Molekulargewicht

243.29 g/mol

IUPAC-Name

3-(4-pyrrol-1-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H9N5S/c12-11-14-10(15-17-11)9-7-8(3-4-13-9)16-5-1-2-6-16/h1-7H,(H2,12,14,15)

InChI-Schlüssel

IPUAXEIOGBSGKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C1)C2=CC(=NC=C2)C3=NSC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.